S-Benzyl O,O-diethyl phosphorodithioate

Description

Historical Perspectives and Discovery of the Compound Class

The exploration of organophosphorus chemistry dates back to the 19th century, but it was in the 1930s that the potent biological activities of these compounds were discovered in Germany. This led to extensive research and the development of various classes of organophosphorus compounds, which were utilized as pesticides and, notoriously, as chemical warfare agents.

The specific subclass of phosphorodithioates, characterized by the presence of two sulfur atoms attached to the phosphorus atom, emerged from the continuous efforts to modify and understand the properties of organophosphorus esters. The introduction of sulfur in place of oxygen in the phosphate (B84403) backbone was found to confer unique properties. Phosphorothioates, with one sulfur atom, were first reported in the context of dinucleotides in 1967. Building on this, phosphorodithioates, where two non-bridging oxygen atoms are replaced by sulfur, were developed more than three decades ago. These modifications were initially explored to enhance the stability of oligonucleotides against nucleases, a critical aspect for their therapeutic applications.

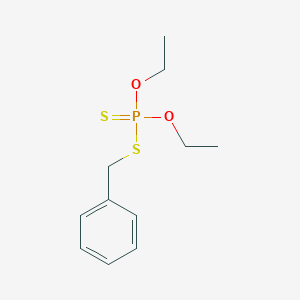

Nomenclature and Chemical Structure of S-Benzyl O,O-diethyl phosphorodithioate (B1214789)

The systematic naming of organophosphorus compounds follows the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). For S-Benzyl O,O-diethyl phosphorodithioate, the name explicitly details its molecular structure. "O,O-diethyl" indicates the presence of two ethyl groups attached to the phosphorus atom through oxygen atoms. "Phosphorodithioate" signifies a phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur atom, in addition to the two oxygen-linked ethyl groups. The "S-Benzyl" prefix specifies that a benzyl (B1604629) group is attached to the second sulfur atom.

The chemical structure consists of a central phosphorus (V) atom. This phosphorus center is bonded to two ethoxy groups (-OCH2CH3), a sulfur atom via a double bond (P=S), and a second sulfur atom which is, in turn, attached to a benzyl group (-SCH2C6H5).

Table 1: Chemical Identity of this compound

| Property | Value |

| Systematic Name | This compound |

| Molecular Formula | C₁₁H₁₇O₂PS₂ |

| Structure | |

| EtO | |

| P = S | |

| / | |

| EtO | |

| S-CH₂-Ph |

Note: Et represents the ethyl group (C₂H₅), and Ph represents the phenyl group (C₆H₅).

Overview of Organophosphorus Compounds and Phosphorodithioates in Research

Organophosphorus compounds are a cornerstone of modern chemical and biological research, with applications in numerous fields. wikipedia.org Their diverse biological activities have led to their widespread use as insecticides, herbicides, and pharmaceuticals. researchgate.netnist.gov In organic synthesis, they serve as crucial reagents and ligands in various chemical transformations. researchgate.net For instance, phosphonates are integral to the Wittig reaction for alkene synthesis, and phosphines are vital ligands in metal-catalyzed coupling reactions. researchgate.net Furthermore, their unique properties have been harnessed in material science, where they are employed as fire retardants and metal extractants. researchgate.net

Phosphorodithioates, as a specific class of organophosphorus compounds, have garnered significant attention in academic research, particularly in the field of nucleic acid chemistry. The replacement of the non-bridging oxygen atoms in the phosphate backbone of DNA or RNA with sulfur to form phosphorodithioate linkages imparts several desirable properties. A key advantage is their enhanced stability against degradation by nucleases. This resistance is even greater than that of their phosphorothioate (B77711) counterparts.

This increased stability has made phosphorodithioate-modified oligonucleotides valuable tools in the development of therapeutic agents, such as antisense oligonucleotides and aptamers. Research has demonstrated that these modified nucleic acids can exhibit strong binding affinity to target proteins, suggesting their potential in diagnostics and therapeutics. For example, phosphorodithioate DNA oligomers have been shown to be potent inhibitors of the HIV-1 reverse transcriptase, highlighting their potential as antiviral agents. nih.gov The unique chemical and biological properties of phosphorodithioates continue to make them a subject of active investigation in academic and industrial research laboratories.

Structure

3D Structure

Properties

CAS No. |

13286-37-8 |

|---|---|

Molecular Formula |

C11H17O2PS2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

benzylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H17O2PS2/c1-3-12-14(15,13-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

LDYLVLLDIQXZFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Spectroscopic and Computational Characterization of S Benzyl O,o Diethyl Phosphorodithioate

Computational Chemistry Approaches

A scientifically rigorous and accurate article requires direct experimental or computational findings for the specified molecule. Without such data, any attempt to create the requested content would be speculative and not based on factual research.

Density Functional Theory (DFT) for molecular optimization and vibrational frequency calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules. For S-Benzyl O,O-diethyl phosphorodithioate (B1214789), quantum chemical calculations are typically performed using the Gaussian suite of programs. The molecular geometry is optimized using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), a widely used and reliable method for such calculations. nih.govnih.gov A common choice for the basis set in these calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy. nih.govresearchgate.net

The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. masjaps.com This optimized geometry provides theoretical values for bond lengths and bond angles, which serve as a basis for comparison with experimental data and for subsequent vibrational frequency calculations. orientjchem.org

The theoretical vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to ensure consistency. nih.gov These calculations predict the positions of infrared (IR) and Raman active vibrational modes. Due to the nature of the theoretical model, which assumes an isolated molecule in the gas phase at zero Kelvin, and the neglect of anharmonicity, a scaling factor is often applied to the calculated frequencies to improve their agreement with experimental values.

Below is a table summarizing the typical computational parameters used in the DFT analysis of organophosphorus compounds like S-Benzyl O,O-diethyl phosphorodithioate.

| Computational Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance of accuracy and computational efficiency. nih.govnih.gov |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron distribution. nih.govresearchgate.net |

| Task | Geometry Optimization | To find the most stable three-dimensional arrangement of atoms in the molecule. |

| Task | Frequency Calculation | To predict the vibrational frequencies (IR and Raman spectra) and to confirm that the optimized structure is a true minimum. masjaps.com |

Comparative studies between experimental and theoretical spectroscopic data

A crucial aspect of validating the theoretical model is the comparison of the calculated spectroscopic data with experimentally obtained spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govorientjchem.org This comparative analysis allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

The experimental FT-IR spectrum of this compound would be recorded in the solid phase, typically using the KBr pellet technique. The theoretical vibrational frequencies, calculated for the gaseous phase, are then compared with these experimental values. orientjchem.org A strong correlation between the experimental and theoretical wavenumbers validates the computational approach and the accuracy of the optimized molecular structure. orientjchem.org

Discrepancies between the experimental and theoretical values are expected and can be attributed to several factors. The theoretical calculations are performed on a single, isolated molecule in the gas phase, whereas the experimental measurements are conducted on the solid-state sample, where intermolecular interactions such as van der Waals forces and dipole-dipole interactions can influence the vibrational frequencies. orientjchem.org Additionally, the theoretical calculations are based on the harmonic approximation, which can deviate from the true anharmonic nature of molecular vibrations.

Below is a representative data table comparing the experimental FT-IR frequencies with the scaled theoretical vibrational frequencies for key functional groups in this compound.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) |

| C-H stretching (aromatic) | 3050 | 3055 |

| C-H stretching (aliphatic) | 2975 | 2980 |

| P=S stretching | 650 | 655 |

| P-O-C stretching | 1020 | 1025 |

| C-S stretching | 700 | 705 |

| Benzene (B151609) ring vibrations | 1600, 1495, 1450 | 1605, 1500, 1455 |

The strong agreement between the experimental and scaled theoretical frequencies, as illustrated in the table, allows for a confident assignment of the vibrational modes and provides a detailed picture of the molecular dynamics of this compound.

Metabolism and Degradation Pathways of S Benzyl O,o Diethyl Phosphorodithioate

Environmental Degradation Studies

The persistence of S-Benzyl O,O-diethyl phosphorodithioate (B1214789) in the environment is largely determined by its susceptibility to abiotic and biotic degradation processes. Factors such as pH, temperature, and the presence of microorganisms significantly influence its rate of breakdown.

Hydrolysis is a primary mechanism for the degradation of organophosphate esters in aqueous environments. The process involves the cleavage of ester bonds by water molecules. For S-Benzyl O,O-diethyl phosphorodithioate, hydrolytic degradation can lead to the breaking of the P-S-C (phosphorus-sulfur-carbon) linkage. The rate of hydrolysis is influenced by the pH of the water, with degradation generally being faster under alkaline conditions. This process results in the formation of O,O-diethyl phosphorothioic acid and benzyl (B1604629) mercaptan. The general mechanism for the hydrolysis of such compounds involves nucleophilic attack by a water molecule or hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the thioester bond.

Oxidative processes play a significant role in the transformation of phosphorodithioate compounds. A key oxidative pathway is the conversion of the thiono (P=S) group to the corresponding oxon (P=O) analogue. This desulfurization reaction is critical because the resulting oxon metabolites are often more potent inhibitors of acetylcholinesterase, the target enzyme for this class of pesticides. The conversion of the phosphorothioate (B77711) backbone to a phosphate (B84403) can occur under conditions of oxidative stress and may be mediated by reactive oxygen species, such as hydroxyl radicals. researchgate.net This transformation significantly alters the toxicity and environmental behavior of the parent compound.

Microbial activity is a crucial factor in the degradation of pesticides in soil. taylorfrancis.com Microorganisms can utilize pesticides as a source of nutrients, such as phosphorus, nitrogen, or carbon, leading to their breakdown. taylorfrancis.com For organothiophosphorus compounds, soil microbes can facilitate both hydrolytic and oxidative degradation pathways. The persistence of related compounds, such as S-benzyl O,O-diisopropyl phosphorothiolate (B1257650) (Kitazin P), has been shown to be significantly shorter in non-sterilized soil compared to sterilized soil, indicating the essential role of microbial metabolism in its degradation. nih.gov Bacteria and fungi possess enzymes that can cleave the ester bonds of these pesticides, leading to their detoxification and mineralization. taylorfrancis.com The rate of microbial degradation is dependent on various environmental factors including soil type, pH, temperature, and the availability of other nutrients. taylorfrancis.comrjpbcs.com

Metabolism in Non-Human Biological Systems

The metabolic fate of this compound has been studied in various non-human organisms, particularly in target fungal pathogens. These metabolic processes are key to understanding the compound's mechanism of action and the potential for resistance development.

In fungi such as Pyricularia oryzae, the rice blast fungus, organophosphate pesticides undergo metabolic transformations that can lead to their detoxification. The metabolism of closely related compounds like O-Ethyl S, S-Diphenyl Phosphorodithioate (Hinosan) has been investigated in the mycelial cells of this fungus. amanote.com These metabolic pathways often involve enzymatic reactions that modify the structure of the pesticide, reducing its toxicity to the fungus.

Editor's Note: The user-provided outline specifies the formation of O,O-diisopropyl phosphorothioate from the metabolism of this compound. This is chemically inconsistent, as a diethyl compound cannot be metabolized into a diisopropyl compound. The following section describes the metabolic cleavage of the benzyl group from the closely related compound S-benzyl O,O-diisopropyl phosphorothiolate (Kitazin P), as studied in soil, which results in the formation of O,O-diisopropyl hydrogen phosphorothioate.

One of the primary metabolic steps for S-benzyl organothiophosphates in biological systems is the cleavage of the S-benzyl group. In studies on the related compound Kitazin P (S-benzyl O,O-diisopropyl phosphorothiolate), a major initial degradation product identified in soil was O,O-diisopropyl hydrogen phosphorothioate. nih.gov This indicates that the cleavage of the bond between the sulfur atom and the benzyl group is a key metabolic step. This cleavage breaks the molecule into two parts: the phosphorus-containing moiety and the benzyl moiety. The subsequent fate of the benzyl radical can involve further transformations. This initial cleavage is a critical detoxification step, as it separates the active phosphorus-containing portion from the carrier benzyl group.

Metabolic pathways in fungi (e.g., Pyricularia oryzae)

Hydroxylation of the benzyl radical

A key metabolic transformation anticipated for this compound is the hydroxylation of its benzyl radical. This process, catalyzed by monooxygenase enzymes, introduces a hydroxyl group (-OH) onto the benzene (B151609) ring of the benzyl moiety. Detailed investigations into the metabolism of the related compound, S-benzyl O,O-diisopropyl phosphorothiolate, by the fungus Pyricularia oryzae, have revealed that hydroxylation occurs specifically at the meta-position of the benzyl ring. This results in the formation of S-m-hydroxybenzyl O,O-diisopropyl phosphorothiolate. It is plausible that this compound undergoes a similar site-specific hydroxylation, yielding S-m-hydroxybenzyl O,O-diethyl phosphorodithioate. This enzymatic reaction increases the polarity of the molecule, facilitating further metabolism and eventual excretion.

Metabolism in plants: uptake, translocation, and enzymatic transformations

Information regarding the specific uptake, translocation, and enzymatic transformations of this compound in plant systems is not extensively documented in the available scientific literature. However, based on the behavior of other organophosphorus pesticides, it can be inferred that uptake may occur through both roots and foliage. Following absorption, the compound would likely be translocated within the plant's vascular system.

Once inside the plant tissues, this compound would be subjected to various enzymatic transformations. These transformations are generally detoxification mechanisms employed by the plant. Key enzymatic processes would likely include:

Oxidation: Catalyzed by cytochrome P450 monooxygenases, this can lead to the hydroxylation of the benzyl ring, as discussed previously.

Hydrolysis: Esterase enzymes can cleave the phosphoester bonds, breaking down the molecule into smaller, more water-soluble components.

Glutathione (B108866) S-transferase (GST) conjugation: This is a common detoxification pathway for xenobiotics in plants, where glutathione is conjugated to the molecule or its metabolites to increase water solubility and reduce toxicity.

These metabolic activities within the plant aim to convert the lipophilic parent compound into more hydrophilic metabolites that can be more easily compartmentalized within vacuoles or excreted.

Metabolite identification and characterization

The identification and characterization of metabolites are crucial for understanding the complete degradation pathway of this compound. Based on the metabolic pathways of analogous organophosphorus compounds, several key metabolites can be anticipated.

A primary metabolite resulting from the cleavage of the S-benzyl group is O,O-diethyl hydrogen phosphorothioate . This metabolite is formed through the hydrolytic cleavage of the thioester bond.

For the closely related compound, S-benzyl O,O-diisopropyl phosphorothiolate, the major metabolite identified in fungal metabolism is O,O-diisopropyl hydrogen phosphorothioate . This was confirmed through techniques such as ion-exchange chromatography. It is important to note the distinction in the alkyl group (diisopropyl vs. diethyl) corresponding to the parent compound. The user's query mentioned O,O-diisopropyl hydrogen phosphorothioate, which is a metabolite of the diisopropyl analogue, not the diethyl compound of interest.

The characterization of these metabolites typically involves a combination of analytical techniques, including:

Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the various metabolites from a sample matrix.

Mass Spectrometry (MS): This provides information on the molecular weight and fragmentation pattern of the metabolites, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the isolated metabolites.

Environmental Fate and Distribution Studies

Mobility and Persistence in Soil Systems

The movement and longevity of S-Benzyl O,O-diethyl phosphorodithioate (B1214789) and its analogues in soil are critical determinants of their potential impact on terrestrial and groundwater environments. These processes are heavily influenced by soil composition and hydrological conditions.

Studies on compounds structurally similar to S-Benzyl O,O-diethyl phosphorodithioate, such as S-benzyl O,O-diisopropyl phosphorothiolate (B1257650) (Kitazin P), have elucidated the role of soil type in vertical mobility. Research has demonstrated that the vertical movement of such organophosphorus compounds through soil columns varies significantly with the soil's physical and chemical properties. nih.gov The observed order of mobility is highest in sandy loam, followed by alluvial clay loam, and is most restricted in volcanic ash loam. nih.gov This differential movement is attributed to the varying adsorption capacities and hydraulic conductivities of these soil types. Sandy loam, with its larger particle size and lower organic matter content, offers fewer binding sites and greater water percolation, facilitating downward movement. Conversely, the higher clay and organic matter content in alluvial clay loam and volcanic ash loam lead to greater adsorption and thus, lower mobility. nih.gov

Table 1: Relative Mobility of a Related Compound (S-benzyl O,O-diisopropyl phosphorothiolate) in Different Soil Types

| Soil Type | Relative Mobility |

|---|---|

| Sandy Loam | > |

| Alluvial Clay Loam | > |

| Volcanic Ash Loam |

Data based on findings for S-benzyl O,O-diisopropyl phosphorothiolate. nih.gov

Soil moisture regimes, such as those found in flooded versus upland (aerobic) conditions, significantly affect the persistence of these compounds. For instance, S-benzyl O,O-diisopropyl phosphorothiolate (Kitazin P) has been found to be slightly more persistent in alluvial clay loam under flooded conditions compared to upland conditions. nih.gov This increased persistence under anaerobic (flooded) conditions can be attributed to a reduction in the activity of certain aerobic microorganisms responsible for degradation. In contrast, the degradation of other related compounds, like O,O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate), proceeds rapidly in nonsterile soil under both aerobic and anaerobic conditions, suggesting that extracellular enzymes may play a significant role. nih.gov However, the subsequent degradation of its primary metabolite, phenthoate (B1677647) acid, is extensive under aerobic conditions but slows considerably under anaerobic conditions. nih.gov

Adsorption to soil particles is a key process governing the transport and bioavailability of organophosphorus compounds. The extent of adsorption is influenced by soil properties like organic carbon content. For example, studies on the herbicide isoxaflutole (B1672639) show that Freundlich distribution coefficient (Kd) values, which indicate adsorption potential, are significantly greater in soils with higher organic carbon content. This suggests that compounds like this compound would be more strongly adsorbed in soils rich in organic matter, limiting their transport through the soil profile. The adsorption of a related compound, S-benzyl o-phenylenedioxydithiophosphate, has been shown to obey the Langmuir isotherm on other surfaces, a model that describes adsorption to a finite number of sites. While this study was not on soil, it points to the compound's adsorptive nature. The transport of these chemicals is thus inversely related to their adsorption, with stronger adsorption leading to reduced leaching potential.

Aquatic Environmental Distribution

When organophosphorus compounds enter aquatic systems, their distribution is governed by factors such as water chemistry, salinity, and interactions with suspended particles and sediment.

Monitoring studies in marine environments have detected the presence of related organophosphorus pesticides. In Asan Bay, Korea, S-benzyl O,O-diisopropyl phosphorothioate (B77711) (IBP), an analogue of the target compound, was the most abundant of 29 organophosphorus pesticides detected in seawater during a 2008 study. researchgate.net Concentrations of IBP ranged from less than 1 ng/L to as high as 377 ng/L. researchgate.net Another study in the same bay in 2006 found IBP concentrations in surface water to range from not detected to 2014.4 ng/L, indicating significant temporal and spatial variability in contamination levels. researchgate.net These findings demonstrate that such compounds can be transported from terrestrial sources to coastal marine environments, where they can be detected at varying concentrations.

Table 2: Detected Concentrations of a Related Compound (S-benzyl O,O-diisopropyl phosphorothioate) in Seawater of Asan Bay, Korea

| Study Year | Concentration Range (ng/L) |

|---|---|

| 2008 | <1 - 377 |

| 2006 | Not Detected - 2014.4 |

Data from studies conducted in Asan Bay, Korea. researchgate.net

Environmental factors, particularly salinity, play a crucial role in the distribution of these compounds in estuarine and coastal systems. In studies of Asan Bay, a general decrease in organophosphorus pesticide concentrations was observed with increasing salinity. researchgate.net This suggests that the primary distribution mechanism in such estuarine systems is the progressive dilution of freshwater runoff, which carries the pesticides, by the saline seawater. researchgate.net A strong correlation between the concentration of IBP and salinity has been noted, reinforcing the concept that dilution is a major factor controlling the distribution and variation of these compounds in marine environments. researchgate.net This indicates that the compounds exhibit conservative behavior, with their concentrations being primarily influenced by physical mixing processes rather than rapid degradation or partitioning.

Deposition and transport in estuarine systems

The environmental fate of this compound in estuarine systems is influenced by a complex interplay of physical, chemical, and biological processes. While specific studies focusing exclusively on this compound are limited, research on structurally similar organothiophosphate pesticides provides valuable insights into its likely behavior regarding deposition and transport in these dynamic environments.

Organophosphorus pesticides (OPPs) are frequently detected in estuarine environments, primarily due to runoff from agricultural areas. koreascience.krnih.gov The transport of these compounds into estuaries is significantly influenced by their application in surrounding watersheds and subsequent movement with freshwater flows. koreascience.kr Once in the estuarine system, their distribution is governed by factors such as water solubility, affinity for particulate matter, and the hydrodynamic conditions of the estuary. koreascience.krgeoscienceworld.org

Research on other organophosphorus pesticides indicates that they can be found in both the water dissolved phase and associated with suspended particulate matter and sediments. nih.gov The partitioning between these phases is a critical factor in their transport and deposition. Compounds with a higher affinity for particulates are more likely to be deposited in the sediments. koreascience.kr Chlorpyrifos, another organophosphate pesticide, has been noted for its persistence and high affinity for particulates, making it a significant component of estuarine sediments. koreascience.kr

Seasonal variations also play a crucial role in the deposition and transport of these pesticides. Higher concentrations of some organophosphorus pesticides have been observed during pre-monsoon seasons, which could be attributed to factors like agricultural application cycles and reduced freshwater flow leading to less dilution. nih.gov A study in Korea on the distribution of various organophosphorus pesticides, including the structurally similar S-Benzyl O,O-di-isopropyl phosphorothioate (IBP), found significantly higher concentrations in coastal waters in August compared to May, coinciding with periods of extensive use for rice blast disease prevention. koreascience.kr

The mobility of this compound within an estuarine system will also be dependent on the soil and sediment characteristics of the area. Studies on a related compound, S-benzyl O,O-diisopropyl phosphorothiolate, have shown that its vertical movement in soil columns varies with soil type, with greater mobility observed in sandy loam compared to alluvial clay loam and volcanic ash loam. nih.gov This suggests that in estuarine environments with sandier sediments, there may be greater potential for vertical transport and interaction with groundwater.

The following table presents data on the concentration of S-Benzyl O,O-di-isopropyl phosphorothioate (IBP), a compound structurally related to this compound, in the surface waters of the Kunsan area of Korea. This data illustrates the potential concentrations that might be expected for similar compounds in estuarine systems receiving agricultural runoff.

| Location | Compound | Mean Concentration (ng L⁻¹) |

| Kunsan Area (Surface Water) | S-Benzyl O,O-di-isopropyl phosphorothioate (IBP) | 432.5 |

| Kunsan Area (Surface Water) | O-ethyl S,S-diphenyl phosphorodithioate (EDDP) | 37.4 |

Biological Activity and Mechanisms in Non Human Systems

Fungicidal Activity and Mode of Action

The fungicidal properties of S-benzyl phosphorodithioates and related compounds are primarily attributed to their ability to disrupt essential biosynthetic pathways in fungi, particularly those involving cell membrane and cell wall integrity.

Research into the mode of action of related organophosphorus fungicides, notably Edifenphos, has revealed a primary mechanism involving the inhibition of phosphatidylcholine (PC) biosynthesis. nih.gov Phosphatidylcholine is a critical phospholipid component of fungal cell membranes, essential for maintaining their structural integrity and function. Edifenphos has been shown to significantly reduce the PC content in the biomass of sensitive fungi. nih.gov This disruption of PC synthesis is considered the primary fungicidal action, especially in highly susceptible species like Pyricularia oryzae, the causative agent of rice blast. nih.gov

A secondary, yet crucial, consequence of inhibited PC biosynthesis is the subsequent interference with chitin (B13524) synthesis. nih.gov Chitin is a vital structural polymer in the fungal cell wall, and its synthesis is catalyzed by the membrane-bound enzyme chitin synthase. nih.gov The proper functioning of chitin synthase is dependent on the surrounding membrane environment. By altering the membrane's phospholipid composition through the inhibition of PC synthesis, compounds like Edifenphos indirectly impair chitin synthase activity. nih.gov This leads to a weakened cell wall, disrupting fungal growth and development. peptechbio.com Studies on Edifenphos have demonstrated a direct relationship between the reduced PC content in fungal biomass and a decrease in the in vivo rate of chitin synthesis. nih.gov The diisopropyl analogue, Iprobenfos (Kitazin), is also widely reported to act by inhibiting chitin biosynthesis, which disrupts the fungal cell wall. peptechbio.comeagrostore.comcultree.in This dual interference with both a key membrane lipid and a primary cell wall component underscores the potent fungicidal activity of this class of compounds.

The efficacy of organophosphorus fungicides, particularly in the control of rice blast disease caused by Pyricularia oryzae, has been evaluated in numerous studies. Compounds like Iprobenfos (Kitazin) and Edifenphos have demonstrated significant effectiveness.

In field trials, Iprobenfos (as Kitazin 48% EC) was found to be highly effective in managing rice blast. One study documented that treatment with Kitazin significantly reduced the severity of leaf blast to 28.90% and the incidence of neck blast to 23.12%. thepharmajournal.com This represented a percent disease reduction over the control of 63.36% for leaf blast and 63.67% for neck blast. thepharmajournal.com Another report highlighted that Edifenphos, Kitazin, and Tricyclazole were among the most effective active ingredients for controlling rice blast. cabidigitallibrary.org The comparative performance of these compounds against other fungicides underscores their utility in crop protection.

| Fungicide (Active Ingredient) | Target Disease | Efficacy Metric | Observed Value | Percent Disease Reduction Over Control (%) |

|---|---|---|---|---|

| Kitazin 48% EC (Iprobenfos) | Rice Leaf Blast | Disease Severity | 28.90% | 63.36% |

| Kitazin 48% EC (Iprobenfos) | Rice Neck Blast | Disease Incidence | 23.12% | 63.67% |

| Kasugamycin 3% SL | Rice Leaf Blast | Disease Severity | 31.66% | 59.86% |

| Kasugamycin 3% SL | Rice Neck Blast | Disease Incidence | 24.65% | 61.27% |

S-Benzyl O,O-diethyl phosphorodithioate (B1214789) and its analogues exhibit a broad spectrum of activity, though their efficacy varies among different fungal species. Iprobenfos (Kitazin) is recognized as a broad-spectrum systemic fungicide used to control a wide array of diseases in various crops. peptechbio.comeagrostore.com

The sensitivity of a fungus to these compounds often correlates with the degree to which its phosphatidylcholine biosynthesis is inhibited. For example, Pyricularia oryzae is highly sensitive to Edifenphos, with a 50% reduction in colony growth (ED50) occurring at a concentration of 7 µM. nih.gov In contrast, Fusarium graminearum is significantly less sensitive, requiring a much higher concentration of 190 µM for a similar level of growth inhibition. nih.gov This differential sensitivity is directly linked to the impact on PC content; the PC content in P. oryzae is reduced by 50% at just 6 µM Edifenphos, whereas 350 µM is required for the same effect in F. graminearum. nih.gov

The following table summarizes the range of diseases managed by the related compound Iprobenfos (Kitazin), illustrating its broad-spectrum activity.

| Crop | Target Disease(s) | Pathogen (where known) |

|---|---|---|

| Rice | Blast, Sheath Blight | Pyricularia oryzae, Pellicularia sasakii |

| Chilli | Fruit Rot, Dieback | N/A |

| Tomato | Early Blight | Alternaria solani |

| Potato | Early Blight | Alternaria solani |

| Onion | Purple Blotch | Alternaria porri |

| Grapes | Anthracnose | Colletotrichum spp. |

| Pomegranate | Anthracnose | Colletotrichum spp. |

Pesticidal/Insecticidal Activity and Mechanisms

In addition to their fungicidal properties, many organophosphorus compounds, including S-Benzyl O,O-diethyl phosphorodithioate, exhibit insecticidal activity. This toxicity towards insects is primarily due to their action as neurotoxins. The analogue Iprobenfos is noted to have moderate insecticidal activity against hoppers. piindustries.com

The principal mechanism of insecticidal action for organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govpensoft.netpensoft.net AChE plays a vital role in the insect's central nervous system by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. nih.govnih.gov

During nerve signal transmission, ACh is released into the synapse, binds to receptors on the postsynaptic neuron, and propagates the signal. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal and allowing the neuron to return to its resting state. Organophosphorus insecticides act as irreversible or quasi-irreversible inhibitors of AChE. They phosphorylate the serine hydroxyl group at the active site of the enzyme, rendering it non-functional.

This inactivation of AChE leads to an accumulation of ACh in the synapses. nih.gov The excess ACh causes continuous stimulation of the postsynaptic receptors, leading to hyperexcitation of the nervous system. nih.gov The resulting symptoms include tremors, convulsions, paralysis, and ultimately, the death of the insect. pensoft.net This mode of action is a hallmark of the organophosphate class of insecticides. pensoft.net

Insects have evolved metabolic defense mechanisms to counteract the toxic effects of insecticides, leading to resistance. Key enzyme families involved in this detoxification are esterases and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net

Glutathione S-transferases are a major family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) with a wide range of xenobiotics, including organophosphorus insecticides. nih.gov This conjugation process increases the water solubility of the insecticide, facilitating its excretion from the insect's body. researchgate.net In some insect populations, elevated levels or modified forms of GSTs are associated with insecticide resistance. researchgate.net

GSTs can confer protection through two primary mechanisms:

Metabolic Detoxification: GSTs catalyze the nucleophilic attack of the thiol group of GSH on an electrophilic center of the insecticide, leading to its inactivation and subsequent excretion. nih.gov

Sequestration: In some cases, GSTs can bind non-catalytically to insecticides. This binding action sequesters the toxic compound, preventing it from reaching its target site (e.g., AChE). This mechanism has been observed in the defense against pyrethroids and is also considered a protective mechanism against some organophosphorus insecticides. nih.govresearchgate.net

Influence of this compound on Enzyme Activity in Pathogenic Organisms: A Review of Available Data

Despite a comprehensive search of scientific literature, no specific studies detailing the direct influence of this compound on the enzyme activity of pathogenic organisms were identified.

While the broader class of organophosphorus compounds, to which this compound belongs, is known to interact with various enzymes, research pinpointing its specific mechanisms of action within pathogenic bacteria, fungi, or other microorganisms is not publicly available.

Organophosphorus compounds are widely recognized for their role as enzyme inhibitors. A primary and extensively studied mechanism of action for many compounds in this class is the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects and vertebrates. However, the relevance of this specific enzymatic target in the context of pathogenic microorganisms is not well-established, and research into the effects of this compound has not elucidated alternative enzymatic targets within these organisms.

Similarly, studies on various benzyl (B1604629) derivatives and other phosphorodithioates have demonstrated a range of antimicrobial properties. This suggests that compounds with similar structural motifs may have the potential to disrupt essential enzymatic processes in pathogens. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

The absence of specific research on the enzymatic interactions of this compound in pathogenic organisms represents a notable gap in the scientific literature. Future research is required to determine if this compound exerts any antimicrobial effects through the inhibition or modulation of specific enzymes and to identify potential enzymatic targets within pathogenic microorganisms. Until such studies are conducted, a detailed analysis of its influence on enzyme activity in these systems cannot be provided.

Analytical Quantification Techniques for S Benzyl O,o Diethyl Phosphorodithioate and Its Metabolites

Chromatographic Methods

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of pesticides and their breakdown products in environmental and biological samples.

Gas chromatography (GC) is a powerful and versatile technique widely used for the analysis of volatile and thermally stable compounds like S-Benzyl O,O-diethyl phosphorodithioate (B1214789). Its high resolving power allows for the separation of the parent compound from its metabolites and other interfering substances present in the sample matrix. For the detection of organophosphorus pesticides, GC is often coupled with specific and sensitive detectors.

The Flame Photometric Detector (FPD) is highly selective for phosphorus- and sulfur-containing compounds, making it particularly suitable for the analysis of phosphorodithioates. The FPD offers excellent sensitivity for these target analytes while minimizing interference from other co-extracted compounds.

Mass Spectrometry (MS) , when coupled with GC (GC-MS), provides both qualitative and quantitative information. It offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of S-Benzyl O,O-diethyl phosphorodithioate and its metabolites based on their unique mass spectra. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix effects, which is especially important when analyzing complex samples.

| Detector | Principle | Selectivity | Sensitivity | Application Notes |

|---|---|---|---|---|

| Flame Photometric Detector (FPD) | Measures optical emission from phosphorus and sulfur compounds in a hydrogen-rich flame. | High for phosphorus and sulfur. | High (picogram to nanogram range). | Ideal for selective detection of organophosphorus pesticides. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Very high, provides structural information. | Very high (femtogram to picogram range). | Provides confirmation of identity and allows for quantification of multiple analytes simultaneously. |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile metabolites of this compound. The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

UV Detection is a common and robust detection method used with HPLC. It measures the absorbance of ultraviolet light by the analytes as they elute from the chromatographic column. While not as selective as MS, UV detection is a cost-effective and reliable method for quantifying compounds that possess a UV chromophore, which is present in the aromatic ring of this compound and some of its metabolites. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity.

Thin-layer chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of this compound and its metabolites. It is often used as a screening method due to its simplicity, low cost, and ability to analyze multiple samples simultaneously. In TLC, a stationary phase coated on a plate is used, and the mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases.

The separation of metabolites can be visualized using various detection methods, including UV light or by spraying with specific chromogenic reagents that react with the compounds of interest to produce colored spots. While not as precise as GC or HPLC for quantification, TLC is an effective tool for identifying the presence of metabolites in degradation and metabolism studies.

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical step in the analytical workflow to isolate and concentrate this compound and its metabolites from complex matrices such as soil, water, and biological tissues, and to remove interfering substances.

Solid-phase extraction (SPE) is a widely used and efficient technique for the cleanup and pre-concentration of analytes from various sample types. The principle of SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. The analytes of interest are retained on the sorbent, while interfering compounds are washed away. The retained analytes are then eluted with a small volume of a suitable solvent.

The choice of the sorbent material is crucial and depends on the physicochemical properties of the target analytes and the sample matrix. For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 are commonly employed for extraction from aqueous samples, while normal-phase sorbents can be used for non-polar extracts.

| Sorbent Type | Mechanism | Typical Analytes | Application Matrices |

|---|---|---|---|

| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Non-polar to moderately polar compounds | Water, biological fluids |

| Normal-Phase (e.g., Silica, Florisil) | Polar interactions (adsorption) | Polar compounds | Organic extracts |

| Ion-Exchange | Electrostatic interactions | Ionic or ionizable compounds | Water, biological fluids |

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by improving their volatility, thermal stability, or detectability. For GC analysis of certain metabolites of this compound that may be polar or non-volatile, derivatization is often a necessary step.

Silylation is a common derivatization technique where active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the metabolites, making them amenable to GC analysis.

Benzylation can also be employed as a derivatization strategy. For instance, acidic metabolites can be converted to their benzyl (B1604629) esters. This not only improves their chromatographic properties but can also enhance their response to certain detectors. For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the metabolite structure, thereby increasing its sensitivity for UV or fluorescence detection.

Spectroscopic Techniques for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful primary analytical method for the quantitative analysis of organic compounds, including organothiophosphate pesticides like this compound. The technique is renowned for its high precision and the direct proportionality between signal intensity and the number of corresponding nuclei, which allows for quantification without the need for identical reference standards. eurl-pesticides.eu This section will detail the application of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR as quantitative tools.

¹H NMR, ¹³C NMR, ³¹P NMR as quantitative tools

Quantitative NMR (qNMR) provides both structural and quantitative information simultaneously. eurl-pesticides.eu The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific resonance signal and the molar concentration of the nucleus that generates it. For accurate quantification, several experimental parameters must be carefully controlled, including relaxation delays, pulse angles, and, for certain nuclei, the suppression of the Nuclear Overhauser Effect (NOE).

¹H NMR for Quantification

Quantitative ¹H NMR (qNMR) is frequently employed due to the high natural abundance and sensitivity of the proton nucleus. For this compound, several distinct signals in the ¹H NMR spectrum are suitable for quantification. The methylene (B1212753) protons of the benzyl group (S-CH₂) and the ethoxy groups (O-CH₂) provide well-resolved signals that can be integrated for concentration determination.

To ensure accuracy, a certified internal standard of known concentration is typically added to the sample. The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. Key considerations for ¹H qNMR include:

Selection of appropriate signals: Signals chosen for integration should be well-resolved, free from overlap with other analyte or impurity signals.

Sufficient relaxation delay (d1): The delay between successive pulses must be long enough (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all relevant nuclei, ensuring the signal intensity is directly proportional to the concentration.

Use of a calibrated 90° pulse: This ensures uniform excitation across the spectrum.

Interactive Table 1: Potential ¹H NMR Signals for Quantification of this compound

| Functional Group | Approx. Chemical Shift (δ, ppm) | Multiplicity | Protons | Notes for Quantification |

| Benzyl (Aromatic) | 7.2-7.4 | Multiplet | 5H | Can be used, but may overlap with other aromatic compounds. Integration over the entire multiplet is necessary. |

| Benzyl (Methylene, S-CH₂) | ~4.2 | Doublet | 2H | Often a well-resolved signal, suitable for quantification. Coupling to ³¹P provides structural confirmation. |

| Ethoxy (Methylene, O-CH₂) | ~4.1 | Multiplet (dq) | 4H | Typically well-resolved and suitable for quantification. Shows coupling to both adjacent methyl protons and the distant phosphorus nucleus. |

| Ethoxy (Methyl, CH₃) | ~1.3 | Triplet | 6H | High intensity signal due to 6 protons, making it good for low concentrations, but may overlap with signals from aliphatic impurities. |

¹³C NMR for Quantification

While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR offers a much wider chemical shift range, leading to less signal overlap and often simpler spectra. For quantitative ¹³C NMR, inverse-gated proton decoupling is essential. This technique decouples the protons to produce single-line spectra for each unique carbon while suppressing the NOE, which can otherwise lead to non-uniform and inaccurate signal enhancements.

The principles of using an internal standard and ensuring adequate relaxation delays are also critical in ¹³C qNMR. Due to the generally longer T₁ relaxation times for carbon nuclei, the required relaxation delays can be substantial, leading to longer experiment times compared to ¹H qNMR. The carbons of the benzyl and diethyl groups in this compound can be used for quantification.

Interactive Table 2: Potential ¹³C NMR Signals for Quantification of this compound

| Functional Group | Approx. Chemical Shift (δ, ppm) | Notes for Quantification |

| Benzyl (Aromatic, C_ipso) | ~137 | Often has a lower intensity due to longer T₁ relaxation. |

| Benzyl (Aromatic, C_ortho, meta, para_) | 127-130 | Signals are typically sharp and can be used for quantification. |

| Ethoxy (Methylene, O-CH₂) | ~64 | A good candidate for quantification due to its location in a relatively uncrowded region of the spectrum. |

| Benzyl (Methylene, S-CH₂) | ~36 | A distinct signal suitable for quantitative analysis. |

| Ethoxy (Methyl, CH₃) | ~16 | Typically a sharp and intense signal, useful for analysis. |

³¹P NMR for Quantification

For organophosphorus compounds, ³¹P NMR is a highly specific and powerful quantitative tool. nih.gov The ³¹P nucleus has a natural abundance of 100% and exhibits a wide chemical shift range, making it highly suitable for identifying and quantifying different phosphorus-containing species in a mixture, such as the parent compound and its potential metabolites or impurities. nih.gov

In the case of this compound, a single, sharp signal is expected in the proton-decoupled ³¹P NMR spectrum. The quantification process is analogous to ¹H and ¹³C NMR, where the integral of the analyte's ³¹P signal is compared against that of a phosphorus-containing internal standard (e.g., triphenyl phosphate). Studies on other organothiophosphate pesticides have demonstrated that ³¹P NMR can effectively track their degradation by monitoring the decrease of the parent signal and the appearance of new signals corresponding to hydrolysis or oxidation products. nih.govnih.gov The chemical shift is sensitive to the local electronic environment, allowing differentiation between thiophosphates, phosphates, and their various esters.

Interactive Table 3: Potential ³¹P NMR Signal for Quantification

| Compound | Functional Group | Approx. Chemical Shift (δ, ppm) | Notes for Quantification |

| This compound | P=S | ~90-95 | The phosphorodithioate signal appears at a characteristic downfield shift. This high specificity makes it an excellent target for quantification of the parent compound. |

| O,O-diethyl phosphorodithioic acid (Metabolite) | P=S | ~85-90 | A potential hydrolysis product, its appearance and quantification can be monitored simultaneously with the parent compound. |

| O,O-diethyl phosphorothioic acid (Metabolite) | P=S | ~65-70 | A potential oxidative or hydrolytic metabolite. |

The combination of these three NMR techniques provides a comprehensive and robust methodology for the accurate quantification of this compound and its related metabolites, ensuring both purity assessment and concentration determination from a single set of experiments.

Derivatives and Structure Activity Relationship Studies

Synthesis of Novel Derivatives and Analogues

The synthesis of derivatives and analogues of S-Benzyl O,O-diethyl phosphorodithioate (B1214789) involves various chemical strategies aimed at modifying the core structure to achieve desired properties. These methods range from classical reactions like the Michaelis-Arbuzov reaction to more modern catalytic approaches.

A common strategy involves the reaction of benzyl (B1604629) halides with dialkyl phosphites. frontiersin.org An efficient protocol for synthesizing benzyl phosphonates, which are structural analogues, uses a potassium iodide (KI) and potassium carbonate (K2CO3) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method avoids volatile organic solvents and proceeds at room temperature with excellent yields. frontiersin.org The process is believed to occur in two steps: an initial Finkelstein reaction where the benzyl halide is converted to a more reactive benzyl iodide, followed by the reaction with the phosphite (B83602). frontiersin.org

Another established method is the Michaelis-Arbuzov reaction, which can be used to form the C-P bond. For instance, diethyl (2-(4-cyanophenyl)-2-oxoethyl)phosphonate is synthesized from 4-(2-bromoacetyl)benzonitrile (B32679) and triethyl phosphite. mdpi.com This intermediate can then undergo further cyclization reactions to produce more complex heterocyclic analogues, such as dihydrofuran derivatives bearing a phosphonate (B1237965) group. mdpi.com More advanced palladium-catalyzed methods have also been developed for creating derivatives like 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate, significantly improving the yield of certain complex structures. nih.gov

The synthesis of compounds with variations on the benzyl group is also a key area. For example, p-cyano benzyl phosphate-O, O-diethyl ester is synthesized by reacting p-cyano benzyl chloride with triethyl phosphite at elevated temperatures. google.com Researchers have also explored the creation of diverse libraries of O-benzyl derivatives from natural products like (+)-neoisopulegol to explore new biological activities. mdpi.com These syntheses often involve multi-step approaches, including oxidation, epoxidation, and reaction with various nucleophiles to introduce new functional groups. mdpi.com

Table 1: Synthetic Methods for Benzyl Phosphonate and Phosphorodithioate Analogues

| Method | Key Reagents & Catalysts | Target Derivative Class | Key Features |

|---|---|---|---|

| PEG/KI Catalyzed Reaction | Benzyl halide, Dialkyl phosphite, KI, K2CO3, PEG-400 | Benzyl Phosphonates | Environmentally benign, room temperature, high yield. frontiersin.org |

| Michaelis-Arbuzov Reaction | 4-(2-bromoacetyl)benzonitrile, Triethyl phosphite | Substituted Benzyl Phosphonates | Forms C-P bond, used for creating complex intermediates. mdpi.com |

| Palladium-Catalyzed Homodiarylation | Vinyl esters, Arylating agents, Palladium catalyst | Diaryl Benzyl Phosphonates | Effective for complex structures, improved yields over other methods. nih.gov |

| High-Temperature Phosphonylation | p-cyano benzyl chloride, Triethyl phosphite | Cyano-substituted Benzyl Phosphates | Traditional method performed under high heat. google.com |

| Multi-step Synthesis from Natural Products | (+)-Neoisopulegol, BnBr, SeO2, m-CPBA | Chiral O-Benzyl Derivatives | Creates diverse libraries of complex, chiral molecules for biological screening. mdpi.com |

Elucidation of Structure-Biological Activity Relationships in Non-Human Organisms

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the S-Benzyl O,O-diethyl phosphorodithioate structure affect its biological impact on organisms such as insects and microbes. These studies guide the design of new compounds with enhanced efficacy or selectivity.

Research into benzyl esters and their synthetic analogues has demonstrated varying toxicities against insect pests like gypsy moth larvae and brown marmorated stinkbug nymphs. nih.gov The studies suggest that modifications to the chemical structure of the benzyl molecule can lead to the development of more efficient and environmentally friendly pesticides. nih.govresearchgate.net For example, a newly designed organophosphorus insecticide, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (B77711) (XP-1408), was found to delay the development of Spodoptera litura larvae, indicating a different mode of action from traditional insecticides that cause immediate death. nih.gov This developmental delay was specific to the phosphorothioate derivatives, as the corresponding phosphoramidothioates did not show the same effect. nih.gov

In the context of antimicrobial activity, diethyl benzylphosphonate derivatives have been tested against bacterial strains like Escherichia coli. nih.govresearchgate.net These studies explore how different substituents on the phenyl ring influence the compounds' cytotoxicity. The results indicate that certain benzylphosphonate derivatives can have greater potential as antibacterial agents than some conventional antibiotics, showing high specificity for pathogenic strains. nih.govresearchgate.net The introduction of a phosphate (B84403) ester group is believed to improve the molecule's biological activity. researchgate.net

Table 2: Structure-Activity Relationship Findings in Non-Human Organisms

| Organism | Structural Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Spodoptera litura (Insect) | Replacement of phosphorothioate with phosphoramidothioate | Loss of larval development delay effect. | nih.gov |

| Gypsy Moth, Stinkbug (Insects) | Variation in ester and ring substituents on benzyl esters | Differing levels of toxicity, some more potent than commercial pesticides. | nih.govresearchgate.net |

| Escherichia coli (Bacteria) | Introduction of various substituents on the phenyl ring of diethyl benzylphosphonate | Varied levels of antibacterial activity and selectivity against different strains. | researchgate.net |

| Insect Sf9 Cells | Introduction of methoxyl and hydroxyl groups on isoquinoline (B145761) derivatives | Enhanced antagonistic activity at the CD36 receptor. | nih.gov |

Structural Modifications for Enhanced Environmental Behavior

Modifying the structure of organophosphorus compounds like this compound is a key strategy for improving their environmental profile, particularly by accelerating their degradation. The persistence and mobility of these compounds in the environment are significant concerns.

Studies on S-benzyl O,O-diisopropyl phosphorothiolate (B1257650), a close analogue, show that its mobility and metabolism vary significantly with soil type. nih.gov The compound's vertical movement is greatest in sandy loam, followed by alluvial clay loam, and is lowest in volcanic ash loam, indicating that soil composition is a critical factor in its environmental distribution. nih.gov The persistence of these compounds can also be influenced by conditions; for instance, the analogue was slightly more persistent under flooded conditions compared to upland conditions, and degradation was minimal in sterilized soil, highlighting the role of microbes in its breakdown. nih.gov

Photocatalytic degradation is another important pathway for breaking down these compounds in the environment. The degradation of organophosphorus insecticides in aqueous titanium dioxide (TiO2) suspensions under simulated solar light follows first-order kinetics. uoi.gr The half-lives are relatively short, ranging from 10.2 to 38.3 minutes, depending on the specific structure of the compound. uoi.gr The primary degradation products are formed through processes like oxidation and photohydrolysis, indicating that introducing functional groups susceptible to these reactions could enhance environmental breakdown. uoi.gr For instance, the oxidation of a sulfur atom to sulfoxide (B87167) and sulfone derivatives is an early step in the photocatalytic degradation process. uoi.gr

Reactivity of Phosphorus and Sulfur Heteroatoms in Transformations

The phosphorus and sulfur heteroatoms in this compound are the primary sites of chemical reactivity, participating in a variety of transformations such as isomerization, oxidation, and bond formation.

A significant reaction is the thionophosphate–thiolophosphate photoisomerization. researchgate.net Photoirradiation of thionophosphates, which have a P=S bond, can lead to the formation of the corresponding thiolophosphates, which have a P=O bond and a C-S-P linkage. This transformation proceeds through a non-chain radical pathway. researchgate.net

The formation of the phosphorus-sulfur bond itself is a fundamental area of study. The reaction of phosphorus pentasulfide (P4S10) with alcohols is a long-known method for creating dialkyl dithiophosphates, which are O,O-diesters of dithiophosphoric acid. mdpi.com This reaction can be extended to diols to synthesize a class of functional polymers known as poly(dithiophosphate)s. mdpi.com

The reactivity of these heteroatoms is also exploited in synthesis. For example, S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP) has been developed as a practical electrophilic reagent for the phosphorothiolation of electron-rich compounds, demonstrating how the P-S moiety can be transferred to other molecules. researchgate.net Furthermore, the reduction of thiophosphorus acid chlorides using alkali metals can generate >PS− anions, which are versatile intermediates that can undergo further reactions like sulfurization with elemental sulfur to yield >P(S)S− anions. researchgate.net These reactions highlight the diverse chemical transformations centered on the phosphorus and sulfur atoms, enabling the synthesis of a wide range of organophosphorus compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.